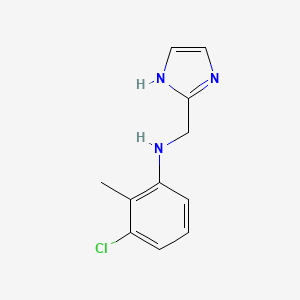

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Flow Chemistry in Ionic Liquid Syntheses : The compound is involved in the synthesis of Ionic Liquids through the quarternization of an N-atom in 1-methyl-imidazole with different alkylating agents. These reactions are significant in the context of flow chemistry using microstructured reactors, allowing for safer and efficient chemical processes (Löwe et al., 2010).

Corrosion Inhibition : Imidazole derivatives, including compounds similar to 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline, have been studied as corrosion inhibitors. They show promise in protecting metals in acidic media, an application crucial in industrial settings (Cruz et al., 2004).

Pharmaceutical Research : Some derivatives of this compound have been investigated for their potential in treating hypertension, acting as imidazoline receptor agonists. This application is significant in the pharmaceutical industry for developing new antihypertensive agents (Aayisha et al., 2019).

Catalysis in Chemical Synthesis : These compounds have been utilized in multi-component chemical reactions, particularly in synthesizing 2H-2-imidazolines. The research highlights their role in simplifying and improving the efficiency of these reactions (Elders et al., 2007).

Molecular Structure Studies : Studies also focus on the molecular structures of complexes involving imidazole derivatives, providing insights into their chemical behavior and potential applications in material science (Nishi et al., 2010).

Mécanisme D'action

The biological activity of this compound has been explored in the context of anti-cancer properties. It belongs to a series of bis-NHC gold (I) complexes containing methyl, fluoro, or methoxy substituents. These complexes exhibit anti-proliferative effects against cancer cell lines, including A2780 (wild-type and Cisplatin-resistant) ovarian carcinoma and LAMA 84 (imatinib-sensitive and -resistant) and HL-60 leukemia cells. The exact mechanism of action remains an active area of research .

Propriétés

IUPAC Name |

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-6,15H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUVMJSAOOKIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NCC2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2915981.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2915988.png)

![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2915994.png)

![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)